4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole
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Overview
Description
4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom, an isopropyl group, and a propoxymethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.
Introduction of the isopropyl group: This can be done through alkylation using isopropyl halides in the presence of a base such as potassium carbonate.
Attachment of the propoxymethyl group: This step involves the reaction of the brominated pyrazole with propoxymethyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of pyrazole derivatives with substituted functional groups.
Scientific Research Applications
4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-isopropyl-5-methyl-1H-imidazole: Similar in structure but with a methyl group instead of a propoxymethyl group.
4-bromo-1-isopropyl-5-methyl-1H-pyrazole: Similar in structure but with a methyl group instead of a propoxymethyl group.
Uniqueness
4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole is unique due to the presence of the propoxymethyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-1-propan-2-yl-5-(propoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O/c1-4-5-14-7-10-9(11)6-12-13(10)8(2)3/h6,8H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCHCNCGVLNUID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1C(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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